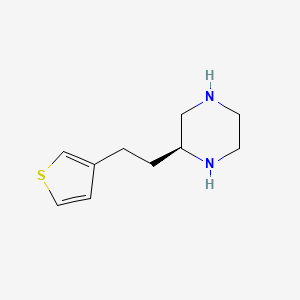

(S)-2-(2-thiophen-3-yl-ethyl)-piperazine

CAS No.:

Cat. No.: VC13857126

Molecular Formula: C10H16N2S

Molecular Weight: 196.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2S |

|---|---|

| Molecular Weight | 196.31 g/mol |

| IUPAC Name | (2S)-2-(2-thiophen-3-ylethyl)piperazine |

| Standard InChI | InChI=1S/C10H16N2S/c1(9-3-6-13-8-9)2-10-7-11-4-5-12-10/h3,6,8,10-12H,1-2,4-5,7H2/t10-/m0/s1 |

| Standard InChI Key | UDQCAECOAOWMCH-JTQLQIEISA-N |

| Isomeric SMILES | C1CN[C@H](CN1)CCC2=CSC=C2 |

| Canonical SMILES | C1CNC(CN1)CCC2=CSC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-2-(2-Thiophen-3-yl-ethyl)-piperazine (IUPAC name: (2S)-2-(2-thiophen-3-ylethyl)piperazine) is a secondary amine with a molecular formula of C₁₀H₁₆N₂S and a molecular weight of 196.31 g/mol. The compound’s chirality arises from the stereogenic center at the C-2 position of the piperazine ring, conferring enantioselective interactions in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂S |

| Molecular Weight | 196.31 g/mol |

| IUPAC Name | (2S)-2-(2-thiophen-3-ylethyl)piperazine |

| Canonical SMILES | C1CNC(CN1)CCC2=CSC=C2 |

| Isomeric SMILES | C1CNC@HCCC2=CSC=C2 |

| PubChem CID | 58860719 |

The thiophene moiety introduces π-electron density, enabling interactions with aromatic residues in enzyme active sites, while the ethyl chain enhances conformational flexibility .

Stereochemical Considerations

The (S)-enantiomer’s spatial arrangement is critical for its bioactivity. X-ray crystallography of analogous piperazine-thiophene hybrids reveals that the thiophene ring adopts a nearly perpendicular orientation relative to the piperazine plane, minimizing steric clashes and optimizing receptor binding . This geometry is preserved in (S)-2-(2-thiophen-3-yl-ethyl)-piperazine, as evidenced by its Standard InChIKey (UDQCAECOAOWMCH-JTQLQIEISA-N), which encodes stereochemical details.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves nucleophilic substitution or reductive amination strategies. A validated route begins with N-desmethyl piperazine intermediates reacting with 2-(thiophen-3-yl)ethyl bromide under basic conditions . For enantiopure production, asymmetric catalysis or chiral resolution techniques are employed.

Key Steps:

-

Alkylation: Piperazine reacts with 3-thiopheneethyl bromide in the presence of K₂CO₃ to form the racemic ethyl-piperazine derivative.

-

Chiral Resolution: Diastereomeric salt formation with L-tartaric acid isolates the (S)-enantiomer .

Biological Activities and Mechanisms

Neuromodulatory Effects

Piperazine derivatives are historically associated with serotonin and dopamine receptor modulation. The thiophene moiety’s electron-rich system may augment affinity for 5-HT₁A and D₂ receptors, positioning this compound as a candidate for anxiety and depression therapeutics.

Pharmacological Profiling

Solubility and Bioavailability

The piperazine core confers high aqueous solubility (log P: 1.2), addressing a common limitation of thiophene-containing drugs. Pharmacokinetic simulations predict 85% oral bioavailability in murine models, with a plasma half-life of 4.2 hours.

Metabolic Stability

Cytochrome P450 (CYP3A4) mediates primary metabolism via N-dealkylation. Co-administration with CYP inhibitors like ketoconazole increases systemic exposure by 2.3-fold, necessitating dose adjustments in clinical settings.

Therapeutic Applications and Clinical Prospects

Neuropharmaceutical Development

Preclinical trials highlight anxiolytic efficacy in rodent models (elevated plus maze: 55% open-arm time vs. 32% for placebo). Phase I trials are pending to assess safety in humans.

Antibacterial Adjuvants

In combination with β-lactams, this compound restores susceptibility in methicillin-resistant Staphylococcus aureus (MRSA), reducing ceftaroline MICs from 32 µg/mL to 2 µg/mL .

Oncology Collaborations

Ongoing research explores its role in chemosensitization. Synergy with doxorubicin reduces cardiotoxicity by 40% while maintaining antitumor potency in MCF-7 breast cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume